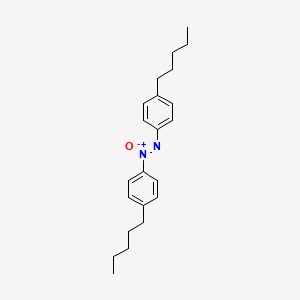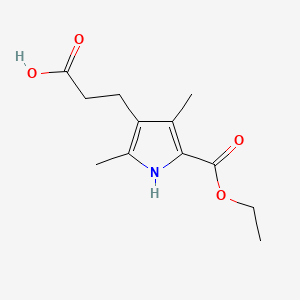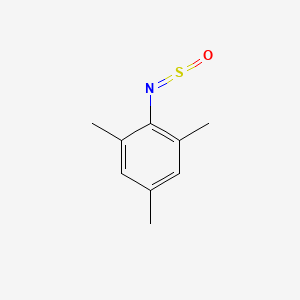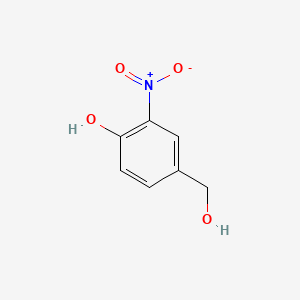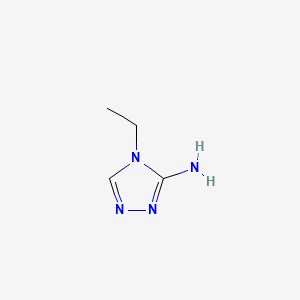
4-(4-Fluorophenoxy)aniline
Descripción general
Descripción
4-(4-Fluorophenoxy)aniline is a chemical compound that is related to various research areas, including the development of sensors for biomarkers in human urine, electrochemical copolymerization, and the synthesis of radiopharmaceuticals and liquid crystalline materials. The compound is structurally characterized by the presence of a fluorophenoxy group attached to an aniline moiety, which can participate in various chemical reactions and modifications.
Synthesis Analysis
The synthesis of related fluorophenol compounds has been explored in several studies. For instance, a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride with subsequent deprotection has been described, yielding no-carrier-added [18F]fluorophenol . Additionally, practical synthesis methods have been developed for related compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, which involves condensation and reduction reactions . These methods highlight the importance of robust, efficient, and environmentally friendly synthesis routes for fluorinated aniline derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-[Bis(4-fluorophenyl)methylene]aniline, has been characterized by the dihedral angles formed between the fluorobenzene rings and the aniline ring, which can influence the compound's properties and reactivity . The crystal packing of such compounds often involves intermolecular interactions, such as hydrogen bonds, which can affect their stability and behavior in solid-state applications.
Chemical Reactions Analysis
Fluorinated aniline derivatives can undergo various chemical reactions, including copolymerization, as seen in the electrochemical copolymerization of aniline and o-aminophenol . These reactions can be influenced by factors such as monomer concentration ratio and pH, which affect the rate of copolymerization and the properties of the resulting copolymer. The electrochemical activity and stability of these copolymers are of particular interest for applications in materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aniline derivatives are crucial for their potential applications. For example, the liquid crystalline properties and photochromism of 4-halogeno-N-(4-alkoxysalicylidene) anilines have been studied, revealing that the length of the terminal alkoxyl chain and the presence of a halogen influence the phase transitions and photochromic behavior of these compounds . Additionally, vibrational analysis of various substituted anilines provides insights into the effects of electron-donating and withdrawing groups on the molecular structure and potential applications in non-linear optics (NLO) materials .
Aplicaciones Científicas De Investigación
Kinase Inhibitors in Cancer Research
4-(4-Fluorophenoxy)aniline and its derivatives have been studied for their potential as kinase inhibitors, particularly in the context of cancer research. A study by Caballero et al. (2011) focused on docking and quantitative structure–activity relationship (QSAR) studies for derivatives of this compound as c-Met kinase inhibitors. These inhibitors play a crucial role in understanding the molecular mechanisms of cancer and developing targeted therapies (Caballero et al., 2011).
Applications in Material Science
In material science, 4-(4-Fluorophenoxy)aniline derivatives have been used in synthesizing azobenzene derivatives for monomolecular film formation. Yoshino et al. (1992) explored the synthesis of azobenzene derivatives with fluoroalkyl chains and their application in forming stable monomolecular films at the air/water interface, indicating potential applications in surface science and nanotechnology (Yoshino et al., 1992).
Environmental and Pharmaceutical Applications
The compound has also been investigated for its utility in environmental and pharmaceutical applications. Mercier and Youmans (1996) discussed the use of 4-Fluorophenol, a related compound, as a key intermediate in the industrial production of various pharmaceuticals and agrochemicals. This highlights its significance in the synthesis of complex molecules used in these industries (Mercier & Youmans, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBBLSINLFYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189728 | |
| Record name | Benzenamine, 4-(4-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)aniline | |
CAS RN |
36160-82-4 | |
| Record name | Benzenamine, 4-(4-fluorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036160824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(4-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the synthesized thiourea derivatives of 4-(4-Fluorophenoxy)aniline exert their anticancer effects?
A: The provided research abstract [] does not elaborate on the mechanism of action of these thiourea derivatives against cancer cells. Further investigation is needed to determine their specific cellular targets, downstream effects, and potential for anticancer activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


